1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid
Overview
Description
1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol. This compound features a cyclopentane ring substituted with a chloropyridine group and a carboxylic acid group, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentanone and 6-chloropyridine-3-carboxylic acid as starting materials.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where cyclopentanone is acylated with 6-chloropyridine-3-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high yield and purity. The process involves careful temperature control and the use of solvent systems to optimize the reaction conditions.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chloropyridine group can undergo reduction to form a variety of reduced derivatives.
Substitution: The chlorine atom in the chloropyridine group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Heterocyclic compounds and substituted pyridines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules that can interact with biological targets.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-YL)cyclobutane-1-carboxylic acid: A structural analog with a cyclobutane ring instead of cyclopentane.
1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid: Another analog with a cyclohexane ring.
Uniqueness:
The cyclopentane ring in 1-(6-Chloropyridin-3-YL)cyclopentane-1-carboxylic acid provides a balance between rigidity and flexibility, making it suitable for various synthetic applications.
The presence of the chloropyridine group allows for diverse chemical modifications, enhancing its utility in research and industry.
This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile set it apart from similar compounds, offering opportunities for innovation and discovery.
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Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-8(7-13-9)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYEXHNKMDGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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